molecular formula C20H18O7 B2478030 (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate CAS No. 622358-45-6

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

Cat. No.: B2478030
CAS No.: 622358-45-6
M. Wt: 370.357
InChI Key: SSRLVLUCPJDKRZ-MFOYZWKCSA-N
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Description

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a trimethoxybenzylidene group, and an acetate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multiple steps. One common method starts with the preparation of 2,3,4-trimethoxybenzaldehyde, which is synthesized from gallic acid derivatives through methylation and formylation reactions . The next step involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. Finally, the intermediate is acetylated using acetic anhydride in the presence of a catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, catalysts, and purification techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Biological Activity

The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic organic molecule belonging to the class of benzofuran derivatives. It exhibits a complex structure characterized by multiple functional groups, including carbonyl and methoxy groups, which suggest significant potential for various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : [(2Z)-3-oxo-2-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl acetate
  • Molecular Formula : C21H21NO7
  • Molecular Weight : 399.399 g/mol

The presence of the benzofuran core and methoxy substituents plays a crucial role in the compound's reactivity and biological interactions. The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure .

Research indicates that this compound may interact with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has been suggested to inhibit enzymes involved in cell proliferation, which could indicate potential anticancer properties.
  • Receptor Modulation : It may bind to receptors that modulate various signaling pathways within cells.
  • Disruption of Protein Folding : By affecting protein interactions, it can lead to cellular stress responses and apoptosis .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of benzofuran derivatives. The specific compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell division through mechanisms such as tubulin inhibition .

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals and reduce oxidative stress .

Antimicrobial Effects

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt microbial cell membranes .

Study 1: Anticancer Activity Assessment

In a study conducted on various cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The study concluded that the compound's structural features are critical for its anticancer efficacy.

Study 2: Antioxidant Potential Evaluation

A comparative analysis with known antioxidants revealed that this compound exhibited superior radical scavenging activity in DPPH assays. The results suggest that the trimethoxy substitution enhances its antioxidant capacity significantly.

Study 3: Antimicrobial Activity Testing

In vitro tests against Gram-positive and Gram-negative bacteria indicated that this compound possesses notable antimicrobial properties. The mechanism was hypothesized to involve membrane disruption and interference with bacterial metabolic pathways.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerEnzyme inhibition; apoptosis induction
AntioxidantFree radical scavenging
AntimicrobialMembrane disruption

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11(21)26-13-6-7-14-16(10-13)27-17(18(14)22)9-12-5-8-15(23-2)20(25-4)19(12)24-3/h5-10H,1-4H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRLVLUCPJDKRZ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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